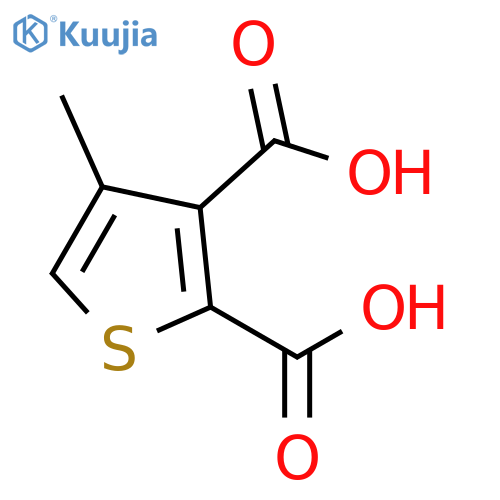

Cas no 1174534-66-7 (2,3-Thiophenedicarboxylic acid, 4-methyl-)

1174534-66-7 structure

商品名:2,3-Thiophenedicarboxylic acid, 4-methyl-

CAS番号:1174534-66-7

MF:C7H6O4S

メガワット:186.185141086578

CID:5240479

2,3-Thiophenedicarboxylic acid, 4-methyl- 化学的及び物理的性質

名前と識別子

-

- 2,3-Thiophenedicarboxylic acid, 4-methyl-

-

- インチ: 1S/C7H6O4S/c1-3-2-12-5(7(10)11)4(3)6(8)9/h2H,1H3,(H,8,9)(H,10,11)

- InChIKey: SWLJSZZPQRJQES-UHFFFAOYSA-N

- ほほえんだ: C1(C(O)=O)SC=C(C)C=1C(O)=O

2,3-Thiophenedicarboxylic acid, 4-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-298314-5.0g |

4-methylthiophene-2,3-dicarboxylic acid |

1174534-66-7 | 5.0g |

$2802.0 | 2023-02-28 | ||

| Enamine | EN300-298314-1.0g |

4-methylthiophene-2,3-dicarboxylic acid |

1174534-66-7 | 1.0g |

$1068.0 | 2023-02-28 | ||

| Enamine | EN300-298314-2.5g |

4-methylthiophene-2,3-dicarboxylic acid |

1174534-66-7 | 2.5g |

$2212.0 | 2023-02-28 | ||

| Enamine | EN300-298314-10.0g |

4-methylthiophene-2,3-dicarboxylic acid |

1174534-66-7 | 10.0g |

$3524.0 | 2023-02-28 |

2,3-Thiophenedicarboxylic acid, 4-methyl- 関連文献

-

Ankita Punetha,Keith D. Green,Atefeh Garzan,Nishad Thamban Chandrika,Melisa J. Willby,Allan H. Pang,Caixia Hou,Selina Y. L. Holbrook,Kyle Krieger,James E. Posey,Tanya Parish,Oleg V. Tsodikov,Sylvie Garneau-Tsodikova RSC Med. Chem., 2021,12, 1894-1909

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

4. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

1174534-66-7 (2,3-Thiophenedicarboxylic acid, 4-methyl-) 関連製品

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 68551-17-7(Isoalkanes, C10-13)

- 249916-07-2(Borreriagenin)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1241725-65-4(O1-tert-butyl O3-methyl 5-fluoropiperidine-1,3-dicarboxylate)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬